molecular formula C20H19N3O3 B2592884 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941912-30-7

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2592884
CAS No.: 941912-30-7
M. Wt: 349.39
InChI Key: JVWGHHLGFHBZPA-UHFFFAOYSA-N
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Description

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxazole and pyrrolidine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism by which 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The compound’s structure allows it to form specific interactions with these targets, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carboxamide
  • 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-methanol
  • 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-amine

Uniqueness

Compared to similar compounds, 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, selectivity, and efficacy.

Biological Activity

The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex heterocyclic molecule with potential biological activity. Its structure suggests various pharmacological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic uses.

Molecular Formula and Structure

The molecular formula for the compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3}. The compound features a furan ring, an oxazole ring, and a pyrrolidine moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The nitrile group may participate in hydrogen bonding with biological molecules, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. For instance, derivatives of oxazole have shown effectiveness against various pathogens in vitro.

Anticancer Properties

The compound's ability to inhibit cell proliferation has been observed in several cancer cell lines. Studies have demonstrated that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Study 1: Antimicrobial Screening

In a study conducted by researchers at Virginia Commonwealth University, various derivatives of heterocyclic compounds were screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Study 2: Cancer Cell Line Testing

A separate investigation focused on the anticancer properties of the compound using human breast cancer cell lines (MCF-7). The results showed that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways.

Properties

IUPAC Name

2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-6-2-3-7-17(14)24-13-15-8-9-18(25-15)19-22-16(12-21)20(26-19)23-10-4-5-11-23/h2-3,6-9H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWGHHLGFHBZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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